



# Application Notes: High-Throughput Screening for Novel ENL Protein Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Eleven-Nineteen-Leukemia |           |
|                      | Protein IN-3             |           |
| Cat. No.:            | B12398076                | Get Quote |

#### Introduction

The Eleven-Nineteen Leukemia (ENL) protein is a crucial epigenetic reader that recognizes acetylated and crotonylated lysine residues on histone tails through its YEATS domain.[1][2] This interaction is critical for recruiting transcriptional machinery, such as the Super Elongation Complex (SEC) and DOT1L, to the promoters of actively transcribed genes.[3][4] In certain cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements or NPM1 mutations, ENL is essential for maintaining oncogenic gene expression programs, making it a promising therapeutic target.[2][3][5] The development of small-molecule inhibitors that disrupt the ENL YEATS domain's interaction with acetylated histones is a key strategy for novel anticancer therapies.[2]

High-throughput screening (HTS) is a foundational approach in drug discovery for identifying and characterizing novel inhibitors from large compound libraries.[6][7] This document provides detailed protocols and application notes for biochemical and cell-based assays amenable to HTS for the discovery of ENL inhibitors.

## **Biochemical HTS Assays for ENL Inhibitors**

Biochemical assays are the primary tool for initial large-scale screening campaigns. They are designed to be robust, reproducible, and easily automated.[6] The most common formats for ENL inhibitor screening are proximity-based assays like AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[8][9]



## AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

The AlphaScreen assay is a bead-based, homogeneous technology ideal for HTS.[1][10] It measures the interaction between a 6xHis-tagged ENL YEATS domain and a biotinylated histone peptide (e.g., H3K9ac or H3K27cr).[1][9] When these components interact, they bring donor and acceptor beads into close proximity, generating a luminescent signal.[11] Small-molecule inhibitors that disrupt this interaction cause a decrease in the signal.

Experimental Workflow for ENL Inhibitor HTS



Click to download full resolution via product page

Caption: A typical high-throughput screening workflow for identifying novel ENL inhibitors.

Protocol: AlphaScreen HTS for ENL Inhibitors

This protocol is adapted for a 384-well plate format.[9][11]

#### Materials:

- Protein: Recombinant 6xHis-tagged ENL YEATS domain (His-ENL).
- Peptide: Biotinylated histone H3 peptide with acetylation at Lysine 9 (Biotin-H3K9ac) or crotonylation at Lysine 27 (Biotin-H3K27cr).[1][9]
- Beads: AlphaScreen Streptavidin Donor Beads and Ni-NTA Acceptor Beads.[11]
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS.[12]
- Plates: 384-well, low-volume, white plates.
- Compound Library: Compounds dissolved in DMSO.



### Procedure:

- Compound Plating: Dispense test compounds and DMSO (as a negative control) into the 384-well plates. The final DMSO concentration should be maintained at or below 0.5%.[9]
- Protein & Peptide Incubation:
  - Prepare a solution of His-ENL protein in assay buffer. Optimal concentrations are typically determined via titration, with reported values around 100 nM.[9]
  - Add the His-ENL solution to the wells containing the compounds and incubate for 15 minutes at room temperature.
  - Prepare a solution of biotinylated histone peptide in assay buffer. A typical concentration is
     10-30 nM.[9]
  - Add the biotinylated peptide solution to the wells and incubate for an additional 30 minutes at room temperature.

#### Bead Addition:

- Prepare a slurry of Ni-NTA Acceptor beads and Streptavidin Donor beads in assay buffer under low-light conditions. A final concentration of 10 μg/mL for each bead type is common.[9]
- Add the bead mixture to all wells.
- Final Incubation & Reading:
  - Incubate the plates in the dark at room temperature for 60 minutes to allow for bead proximity and signal generation.
  - Read the plates on an AlphaScreen-capable plate reader, measuring the signal at 520-620 nm following excitation at 680 nm.[11]
- Counter-Screen: To eliminate false positives that interfere with the assay components, a counter-screen is performed using a biotinylated-His peptide, which brings the donor and



acceptor beads together without the ENL protein.[9] True hits should not inhibit the signal in this assay.

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay that offers advantages such as reduced interference from fluorescent compounds.[8] The assay principle involves a Europium (Eu) chelate donor (e.g., coupled to streptavidin to bind a biotinylated histone peptide) and a ULight™ acceptor (e.g., coupled to an anti-6xHis antibody to bind the ENL protein).[8] When ENL binds the histone peptide, the donor and acceptor are brought close, allowing for FRET to occur upon excitation.[8]

Protocol: TR-FRET Assay for ENL Inhibitors

### Materials:

- Protein: 6xHis-tagged ENL YEATS domain.
- Peptide: Biotinylated histone H3 peptide (e.g., H3K9cr or H3K27cr).[8][13]
- Detection Reagents: Streptavidin-Europium (Eu) chelate (Donor) and Anti-6xHis-ULight™ antibody (Acceptor).[8]
- Assay Buffer: As per manufacturer's recommendation (e.g., PBS with 0.1% BSA).
- Plates: 384-well, low-volume, black or white plates.

### Procedure:

- Compound Plating: Dispense test compounds and DMSO controls into the assay plates.
- Reagent Addition:
  - Prepare a master mix containing His-ENL, biotinylated histone peptide, and Anti-6xHis-ULight™ acceptor in assay buffer.
  - Dispense the master mix into the wells.



- Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
- Donor Addition:
  - Add the Streptavidin-Europium (Eu) donor to all wells.
- · Final Incubation & Reading:
  - Incubate the plates for 60 minutes at room temperature, protected from light.
  - Read the plates using a TR-FRET compatible plate reader. Measure emission at two wavelengths: 665 nm (FRET signal) and 615 nm (Europium reference).[8] The ratio of these signals is used to determine inhibition.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from published ENL inhibitor screening campaigns.

Table 1: HTS Assay Parameters and Performance

| Assay Type  | ENL Protein<br>Conc. | Peptide & Conc.               | Z' Factor    | Hit Rate<br>(>50% Inh.) | Reference |
|-------------|----------------------|-------------------------------|--------------|-------------------------|-----------|
| AlphaScreen | 100 nM               | Biotin-<br>H3K9ac (10<br>nM)  | > 0.7        | 7.0%                    | [9]       |
| AlphaScreen | 80 nM                | Biotin-<br>H3K27cr (40<br>nM) | 0.82         | Not Reported            | [1]       |
| TR-FRET     | Not Specified        | H3K9cr                        | Not Reported | Not Reported            | [13]      |
| TR-FRET     | Not Specified        | H3K27cr                       | > 0.7        | 0.04%                   | [8][14]   |

Table 2: IC50 Values of Selected ENL Inhibitors in Biochemical Assays



| Compoun<br>d   | Assay<br>Type   | ENL IC50<br>(nM) | AF9 IC50<br>(nM)      | YEATS2<br>IC50 (nM) | GAS41<br>IC50 (nM) | Referenc<br>e |
|----------------|-----------------|------------------|-----------------------|---------------------|--------------------|---------------|
| Compound       | AlphaScre<br>en | 51               | 984                   | >50,000             | >50,000            | [9]           |
| Compound<br>24 | AlphaScre<br>en | 76               | 13,000                | >50,000             | >50,000            | [9]           |
| SGC-           | AlphaScre<br>en | 260              | Not<br>Reported       | Not<br>Reported     | Not<br>Reported    | [15]          |
| TDI-11055      | TR-FRET         | 50               | 70                    | >100,000            | >100,000           | [16]          |
| SR-0813        | HTRF            | 25               | 311                   | >50,000             | >50,000            | [14]          |
| MS41           | AlphaScre<br>en | 119              | Comparabl<br>e to ENL | >50,000             | >50,000            | [17]          |

## **Cell-Based Assays for Hit Validation**

After identifying potent inhibitors in biochemical assays, their activity must be validated in a cellular context. Cell-based assays confirm target engagement and provide an initial assessment of cell permeability and biological effect.

**ENL Signaling Pathway in Oncogenesis** 





Click to download full resolution via product page

Caption: ENL recognizes histone acetylation to drive oncogenic gene expression.

## **Cellular Thermal Shift Assay (CETSA)**

CETSA is a powerful method to verify direct target engagement in intact cells.[18] The principle is that a small molecule binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[18][19]

Protocol: CETSA for ENL Target Engagement

This protocol is for use with human leukemia cell lines (e.g., MV4;11, MOLM-13).[5][9]

Procedure:

## Methodological & Application





• Cell Treatment: Treat leukemia cells (e.g., 2 x 10^7 cells) with the test compound (e.g., 5  $\mu$ M) or DMSO vehicle for 1 hour at 37°C.[5]

### Heating:

- Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots at a range of different temperatures (e.g., 37°C to 65°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.[18]
- Lysis and Protein Quantification:
  - Lyse the cells by freeze-thaw cycles.
  - Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
  - Collect the supernatant containing the soluble, non-denatured protein.

#### Analysis:

- Analyze the amount of soluble ENL protein in each sample by Western blot or other quantitative protein detection methods (e.g., luminescence-based HiBiT assay).[18]
- Plot the amount of soluble ENL as a function of temperature. A successful inhibitor will
  cause a rightward shift in the melting curve, indicating stabilization of the ENL protein at
  higher temperatures.[9]

By combining robust biochemical HTS with confirmatory cell-based target engagement and functional assays, researchers can efficiently discover and validate novel, potent, and selective inhibitors of the ENL protein for therapeutic development.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. epicypher.com [epicypher.com]
- 2. ENL links histone acetylation to oncogenic gene expression in AML PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 8. epicypher.com [epicypher.com]
- 9. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain PMC [pmc.ncbi.nlm.nih.gov]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of ENL/AF9 YEATS and FLT3 disclosed in Bridge Medicines patent | BioWorld [bioworld.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]



- 17. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-based ligand discovery for the ENL YEATS domain PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-Based Ligand Discovery for the ENL YEATS Domain PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: High-Throughput Screening for Novel ENL Protein Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398076#high-throughput-screening-for-novel-enl-protein-inhibitors]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com